molecular formula C9H6ClN3O2S2 B1526920 Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate CAS No. 1184435-58-2

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1526920
CAS No.: 1184435-58-2
M. Wt: 287.7 g/mol
InChI Key: CKPAMEVLCADCHH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a pyrimidin-2-ylsulfanyl group at position 2, and a methyl ester at position 5. This structure combines electron-withdrawing (chlorine, ester) and electron-donating (sulfanyl-linked pyrimidine) groups, influencing its electronic and steric properties.

Properties

IUPAC Name

methyl 4-chloro-2-pyrimidin-2-ylsulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S2/c1-15-7(14)5-6(10)13-9(16-5)17-8-11-3-2-4-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPAMEVLCADCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)SC2=NC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-chlorothiazole Intermediate

The 4-chlorothiazole core is typically prepared by chlorination of a suitable thiazole precursor. For example, sulfur oxychloride (SOCl₂) is used as a chlorinating agent under controlled temperature and catalytic conditions to introduce the chlorine atom at the 4-position of the thiazole ring.

  • Reaction Conditions:
    • Chlorinating agent: Sulfur oxychloride (2–5 equivalents relative to substrate)
    • Catalyst: Sodium bromide or DMF (dimethylformamide)
    • Temperature: Gradual warming to reflux or backflow conditions (approx. 20–80 °C)
    • Reaction time: 6 to 20 hours

This step yields 4-chlorothiazole derivatives with high purity and yield, setting the stage for subsequent substitution reactions.

Introduction of Pyrimidin-2-ylsulfanyl Group

The nucleophilic substitution at the 2-position of the 4-chlorothiazole ring is achieved by reacting it with pyrimidin-2-ylsulfanyl chloride or related pyrimidinyl thiol precursors in the presence of a base.

  • Typical Reaction:
    • Reactants: 4-chlorothiazole derivative + pyrimidin-2-ylsulfanyl chloride
    • Base: Commonly used bases include triethylamine or potassium carbonate to neutralize HCl formed.
    • Solvent: Polar aprotic solvents such as DMF or acetonitrile
    • Temperature: Mild heating (room temperature to 60 °C)
    • Time: Several hours until completion

This substitution forms the key C–S bond linking the pyrimidine ring to the thiazole core.

Esterification to Form Methyl Carboxylate

The carboxylate methyl ester at the 5-position is introduced either by direct esterification of the corresponding acid or by using methyl ester precursors.

  • Method:

    • React the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) or via methylation reagents.
    • Alternatively, start with methyl 4-chloro-1,3-thiazole-5-carboxylate and perform subsequent substitution steps.
  • Conditions:

    • Solvent: Methanol or methanol/toluene mixtures
    • Temperature: Reflux conditions (~65 °C)
    • Time: 2–4 hours

The esterification step ensures the formation of the methyl ester with high purity and yield.

Representative Experimental Protocol (Based on Related Thiazole Syntheses)

Step Reagents & Conditions Description Outcome
1. Chlorination Sulfur oxychloride (2–5 equiv), Sodium bromide catalyst, reflux 16 h Chlorination of thiazole precursor 4-chlorothiazole intermediate
2. Nucleophilic substitution 4-chlorothiazole + pyrimidin-2-ylsulfanyl chloride, base (e.g., triethylamine), DMF, 40–60 °C, 4–6 h Introduction of pyrimidin-2-ylsulfanyl group 2-(pyrimidin-2-ylsulfanyl)-4-chlorothiazole derivative
3. Esterification Methanol, acid catalyst, reflux 2–4 h Formation of methyl ester Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate

Process Optimization and Industrial Considerations

  • Catalysts: Sodium bromide and DMF have been reported as effective catalysts in chlorination steps to improve reaction rate and product purity.
  • Solvents: Use of toluene during workup and recrystallization improves isolation and purity.
  • Reaction Monitoring: HPLC and melting point analysis are employed to confirm purity and reaction completion.
  • Yield and Purity: Typical yields range from 50% to 90% depending on step optimization, with purity exceeding 95% after recrystallization.

Analytical Characterization

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Chlorinating agent Sulfur oxychloride (2–5 equiv) Essential for 4-chlorination
Catalyst Sodium bromide or DMF Enhances chlorination efficiency
Chlorination temp 20–80 °C (reflux) Controlled to avoid side reactions
Chlorination time 6–20 hours Ensures complete reaction
Substitution base Triethylamine or K₂CO₃ Neutralizes HCl byproduct
Substitution solvent DMF, acetonitrile Polar aprotic solvents preferred
Esterification solvent Methanol, toluene Methanol for ester formation
Esterification temp Reflux (approx. 65 °C) Typical esterification condition
Yield 50–90% overall Depends on optimization
Purity >95% after recrystallization Confirmed by HPLC and melting point

Research Findings and Notes

  • The presence of the pyrimidin-2-ylsulfanyl group significantly influences the reactivity and biological activity of the compound.
  • Chlorination using sulfur oxychloride in the presence of sodium bromide catalyst yields high-purity chlorinated intermediates, which are crucial for subsequent substitution steps.
  • Multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-chlorination or decomposition.
  • Industrial methods may incorporate continuous flow reactors to improve scalability and reproducibility.
  • The compound’s biological activities, including antimicrobial effects, are linked to its precise substitution pattern achieved through these synthetic routes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Generation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate exhibits a range of biological activities, particularly in medicinal chemistry. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The presence of the thiazole and pyrimidine moieties contributes to its bioactivity by enhancing membrane permeability and interaction with microbial enzymes.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interfere with specific signaling pathways makes it a promising candidate for further investigation in cancer therapeutics.

Applications in Drug Development

The versatility of this compound as a scaffold for drug design is noteworthy. Its unique structure allows for modifications that can lead to the development of more potent derivatives.

Structure–Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how structural modifications affect biological activity. Research indicates that altering functional groups on the thiazole ring can enhance the compound's efficacy against targeted diseases. For instance, substituting different halogens or alkyl groups can significantly impact its antimicrobial and anticancer properties.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy : A study published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of this compound exhibited enhanced activity against multidrug-resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines while sparing normal cells, indicating a selective mechanism that could minimize side effects in therapeutic applications .
  • Synthetic Pathways : Research on synthetic routes has revealed efficient methods for producing this compound and its analogues, facilitating its availability for further research and development .

Mechanism of Action

The mechanism by which Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents/Functional Groups Key Features/Applications References
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate C₉H₆ClN₃O₂S₂ -Cl, -S-pyrimidin-2-yl, -COOCH₃ Potential kinase inhibitor; sulfur linkage enhances binding to biological targets
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (PI-22072) C₈H₆ClF₃N₂O₂ -Cl, -CF₃, -COOCH₂CH₃ High electronegativity from CF₃; used in agrochemical synthesis
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (PI-22073) C₇H₅ClF₃NO₂S -Cl, -CF₃, -COOCH₂CH₃ Thiazole core with CF₃; explored for pesticidal activity
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate C₈H₁₀ClNO₃S -Cl, -OCH(CH₃)₂, -COOCH₃ Isopropoxy group improves lipophilicity; safety data available
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate C₂₀H₁₆ClN₃O₅S -NO₂, -CH₂O(4-ClC₆H₄), -COOCH₂CH₃ Nitro group enhances electrophilicity; crystal structure resolved via X-ray
Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₆N₂O₂S -CH₃, -C₆H₅ (peptide-linked), -COOCH₂CH₃ Peptide-modified thiazole; synthesized via cyclization (60% yield)
Methyl 4-chloro-2-(phenylamino)-1,3-thiazole-5-carboxylate C₁₁H₉ClN₂O₂S -Cl, -NH(C₆H₅), -COOCH₃ Phenylamino group introduces basicity; potential intermediate in drug synthesis

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (Cl, CF₃, NO₂): Enhance stability and electrophilicity, favoring interactions with nucleophilic targets (e.g., enzymes) .
  • Sulfur-Containing Groups (S-pyrimidin-2-yl, sulfanyl): Improve binding to metal ions or cysteine residues in proteins .
  • Ester vs. Ether Substituents: Methyl/ethyl esters (-COOCH₃/-COOCH₂CH₃) increase solubility in polar solvents, while alkoxy groups (e.g., -OCH(CH₃)₂) enhance lipid membrane permeability .

Research Findings

  • Synthetic Yields: Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized with a 60% yield via cyclization, demonstrating efficient methodology for thiazole derivatives .
  • Purity and Characterization: A related pyrimidine-thiazole hybrid (Compound 2 in ) showed 98% purity by RP-HPLC, underscoring reliable synthetic protocols .
  • Safety Data: Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate requires stringent safety measures (e.g., ventilation, PPE) due to toxicity and environmental hazards .

Biological Activity

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate (CAS number: 1184435-58-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, providing insights into its pharmacological properties and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure includes a thiazole moiety, which is known for its diverse biological activities. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. In vitro evaluations against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans have shown significant inhibition zones, indicating strong antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be a promising candidate for the development of new antimicrobial agents .

Microorganism Inhibition Zone (mm) MIC (µg/mL)
E. coli1832
Staphylococcus aureus2016
Candida albicans1564

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using assays such as DPPH and hydroxyl radical scavenging tests. Results indicate that this compound exhibits notable antioxidant activity, which is beneficial in reducing oxidative stress and preventing cellular damage .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays conducted on various cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell growth. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Study on Antimicrobial Efficacy

In a recent case study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activities. This compound was among the most effective compounds tested against M. tuberculosis, showcasing potential as an anti-tubercular agent .

Study on Anticancer Potential

Another study focused on the anticancer potential of thiazole derivatives revealed that this compound exhibited significant activity against several cancer cell lines, including breast and lung cancer cells. The findings suggested that the presence of the thiazole ring contributed to its bioactivity through interactions with key cellular pathways involved in proliferation and apoptosis .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Intermediate characterization using 1H^1H-NMR and LC-MS to confirm regiochemistry .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity.
    • IR spectroscopy to identify ester (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELX programs for refinement). Critical parameters:
  • Data-to-parameter ratio : >10:1 for reliable refinement.
  • R-factor : Aim for <0.06 (e.g., achieved in related thiazole derivatives via SHELXL) .

Q. Optimization Table :

StepOptimal ConditionsYield Improvement
Sulfanyl SubstitutionDMF, 70°C, 12 hrs75% → 89%
EsterificationDMAP, CH₂Cl₂, RT68% → 82%

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.

Validate Purity : HPLC-MS to confirm >95% purity; impurities may skew IC₅₀ values .

Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to solvent/DMSO effects .

Q. Case Study :

  • Discrepancies in IC₅₀ values (5 µM vs. 20 µM) resolved by verifying compound stability in assay buffers .

Advanced: What computational methods predict reactivity or stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Solvent effects modeled using PCM (Polarizable Continuum Model) .
  • Molecular Dynamics (MD) :
    • Simulate binding modes with protein targets (e.g., kinase ATP-binding pockets) .

Q. Example DFT Results :

ParameterValue (eV)
HOMO Energy-6.32
LUMO Energy-1.87
Band Gap4.45

Advanced: What safety protocols are critical for handling synthetic by-products?

Methodological Answer:

  • Waste Management :
    • Separate chlorinated by-products (e.g., POCl₃ residues) from organic solvents.
    • Neutralize acidic waste with NaHCO₃ before disposal .
  • Personal Protective Equipment (PPE) :
    • Use nitrile gloves and fume hoods during chlorination steps to prevent exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate

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